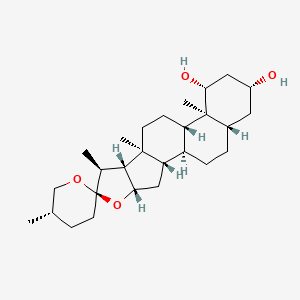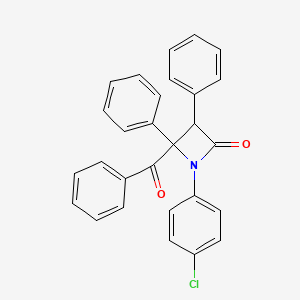
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and two phenyl groups attached to the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzoyl chloride and diphenylamine in the presence of a base such as sodium hydride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted azetidinones.
Scientific Research Applications
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-1-cyanoacetylthiosemicarbazide: This compound shares the benzoyl group and has similar synthetic routes.
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone: Another compound with a chlorophenyl group and similar reactivity.
Uniqueness
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one is unique due to its specific combination of functional groups and the azetidinone ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
84197-59-1 |
|---|---|
Molecular Formula |
C28H20ClNO2 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C28H20ClNO2/c29-23-16-18-24(19-17-23)30-27(32)25(20-10-4-1-5-11-20)28(30,22-14-8-3-9-15-22)26(31)21-12-6-2-7-13-21/h1-19,25H |
InChI Key |
GUSRDDYKRWQRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


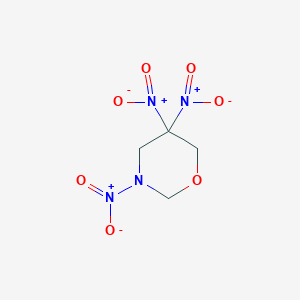
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
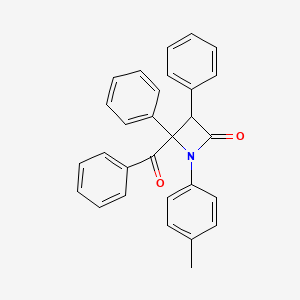
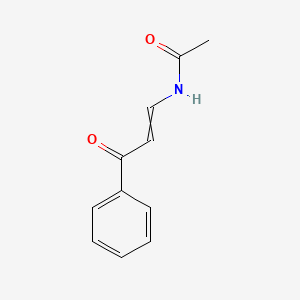
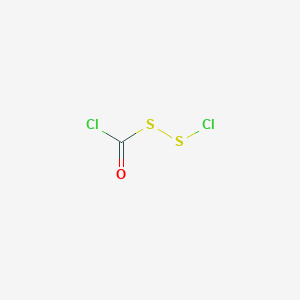


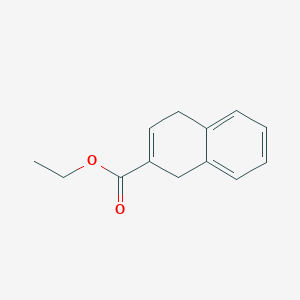
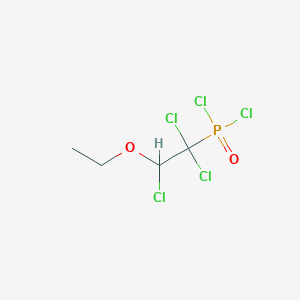
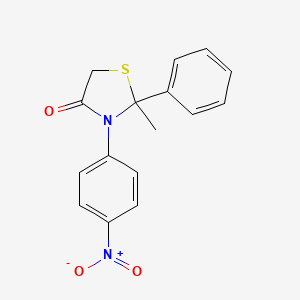
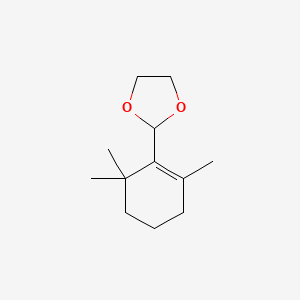
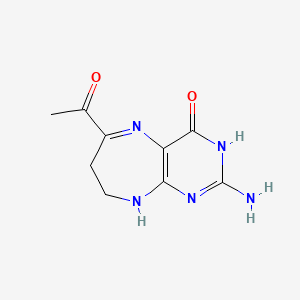
![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
